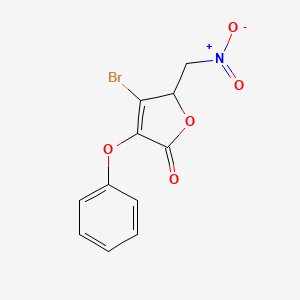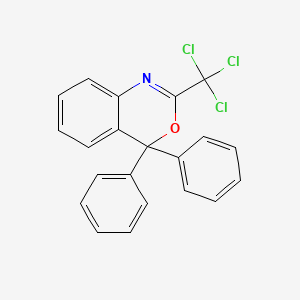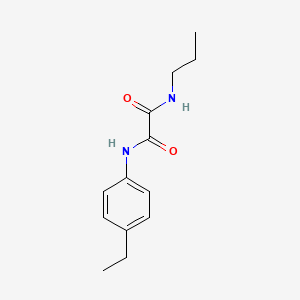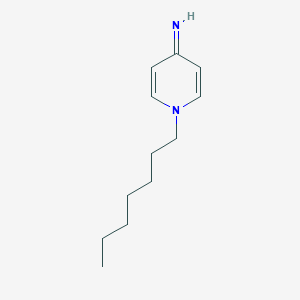![molecular formula C15H10F7NO B11098324 2-(3-Fluorobenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B11098324.png)
2-(3-Fluorobenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-ylmethanone is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of trifluoromethyl groups, a bicyclic azabicycloheptene core, and a fluorophenyl methanone moiety, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azabicycloheptene core, introduction of trifluoromethyl groups, and attachment of the fluorophenyl methanone moiety. Common reagents used in these steps include trifluoromethylating agents, catalysts for cyclization reactions, and fluorinating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-ylmethanone undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
- Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
- Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
- Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
- Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features could make it a candidate for drug discovery and development.
Medicine: In medicine, the compound’s potential therapeutic properties are explored, including its ability to interact with specific biological targets. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-ylmethanone can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds::
- Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production .
- Trifluoromethylated Compounds: Compounds with trifluoromethyl groups, known for their stability and unique chemical properties.
- Fluorophenyl Methanones: Compounds with fluorophenyl and methanone groups, used in various chemical and pharmaceutical applications.
Uniqueness: 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-ylmethanone stands out due to its combination of trifluoromethyl groups, a bicyclic azabicycloheptene core, and a fluorophenyl methanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C15H10F7NO |
|---|---|
Molecular Weight |
353.23 g/mol |
IUPAC Name |
[3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C15H10F7NO/c16-10-3-1-2-8(6-10)12(24)23-11-5-4-9(7-11)13(23,14(17,18)19)15(20,21)22/h1-6,9,11H,7H2 |
InChI Key |
AAUCBLGUBWYLGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1N(C2(C(F)(F)F)C(F)(F)F)C(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N'-[(E)-1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B11098244.png)
acetyl}hydrazinylidene)cyclohexane-1,4-dicarboxylate](/img/structure/B11098245.png)
![Phenacyl 2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylacetate](/img/structure/B11098249.png)
![3,5,5-trimethyl-4-[(Z)-(3-nitrobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione](/img/structure/B11098253.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} phenyl(prop-2-en-1-yl)carbamothioate](/img/structure/B11098254.png)

![2-{(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B11098270.png)
![(5E)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11098281.png)


![2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11098295.png)
![N-(2,4-dimethylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B11098298.png)
![2-{3-Chloro[(4-methylphenyl)sulfonyl]anilino}-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11098301.png)
